3-({[3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-3-(3-NITROPHENYL)PROPANOIC ACID
Overview
Description
3-({[3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-3-(3-NITROPHENYL)PROPANOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dichlorophenyl group, a methylisoxazole ring, and a nitrophenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-3-(3-NITROPHENYL)PROPANOIC ACID typically involves multiple steps, starting with the preparation of the core isoxazole ring. This can be achieved through a cyclization reaction involving a suitable precursor. The dichlorophenyl group is then introduced via a substitution reaction, followed by the addition of the nitrophenyl group through a nitration process. The final step involves the formation of the propanoic acid moiety through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents may also be used to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
3-({[3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-3-(3-NITROPHENYL)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the reagents used.
Scientific Research Applications
3-({[3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-3-(3-NITROPHENYL)PROPANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({[3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-3-(3-NITROPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The pathways involved can include inhibition of specific enzymes or activation of signaling pathways that lead to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **3-({[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid
- **3-({[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)-3-(2-nitrophenyl)propanoic acid
Uniqueness
The unique combination of functional groups in 3-({[3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-3-(3-NITROPHENYL)PROPANOIC ACID gives it distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3-(3-nitrophenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O6/c1-10-17(19(24-31-10)18-13(21)6-3-7-14(18)22)20(28)23-15(9-16(26)27)11-4-2-5-12(8-11)25(29)30/h2-8,15H,9H2,1H3,(H,23,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKFKGQOLPPSKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC(CC(=O)O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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